molecular formula C10H18N2O B13538517 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile

Cat. No.: B13538517
M. Wt: 182.26 g/mol
InChI Key: DEEDMANWGDUDPT-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile (CAS 1489808-73-2) is a high-purity chemical building block of interest in medicinal chemistry and anticancer research. This compound features a nitrile group and an azetidine ring, a saturated four-membered heterocycle that is a valuable scaffold in drug design . The molecular formula is C10H18N2O, with a molecular weight of 182.26 g/mol . Compounds containing the azetidin-3-yloxy moiety are recognized for their role in pharmaceutical research, particularly in the development of novel therapeutic agents. Recent scientific literature highlights that azetidine-based analogues are being actively investigated as potent tubulin polymerization inhibitors and colchicine-binding site inhibitors (CBSIs) . These inhibitors are a promising class of antimitotic agents that disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Preclinical studies on related azetidin-2-one compounds have demonstrated significant antiproliferative activity in various human breast cancer cell lines, including MCF-7 and triple-negative MDA-MB-231, with IC50 values in the nanomolar range, comparable to established compounds like combretastatin A-4 (CA-4) . The structural features of this nitrile make it a versatile intermediate for synthesizing more complex molecules aimed at targeting tubulin for oncology applications. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C10H18N2O/c1-10(2,8-11)4-3-5-13-9-6-12-7-9/h9,12H,3-7H2,1-2H3

InChI Key

DEEDMANWGDUDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC1CNC1)C#N

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Functionalization

Azetidine rings are commonly synthesized via ring closure reactions involving amino alcohol precursors or through aziridine intermediates. Recent advances highlight oxidative allene amination and aziridination strategies to access azetidin-3-ones and azetidines with high regio- and stereoselectivity.

  • Oxidative Allene Amination Approach:
    This method involves regioselective aziridination of homoallenic sulfamates to form bicyclic methyleneaziridines, which rearrange to azetidin-3-ones with excellent stereocontrol. The process allows the introduction of oxygen functionalities adjacent to the azetidine ring, facilitating further derivatization such as ether formation. For example, treatment with electrophilic oxygen sources like meta-chloroperbenzoic acid (mCPBA) yields azetidin-3-ones efficiently under dilute conditions.

  • Key Findings from Aziridination Studies:

    • The steric bulk of substituents on the allene controls regioselectivity.
    • The rearrangement step proceeds with high diastereoselectivity (dr > 19:1).
    • Protected oxygen substituents at the allenic position are tolerated, enabling functional handles for ether linkage formation.

Ether Linkage Formation to 2,2-Dimethylpentanenitrile

The attachment of the azetidine ring to the pentanenitrile backbone via an ether bond typically involves nucleophilic substitution or Williamson ether synthesis strategies:

  • Nucleophilic Substitution:
    The azetidin-3-ol intermediate (or its protected form) can be reacted with a suitable halogenated 2,2-dimethylpentanenitrile derivative under basic conditions to form the ether linkage. This step requires careful control to avoid side reactions such as elimination or ring opening of the azetidine.

  • Protection/Deprotection Strategies:
    Protecting groups such as trimethylsilyl (TMS) on azetidine nitrogen or hydroxyl groups are used to improve reaction yields and selectivity. For example, N-t-butyl-O-trimethylsilylazetidine intermediates have been prepared and deprotected under acidic conditions to yield azetidine derivatives ready for coupling.

Representative Procedure Summary (Adapted from Patent WO2000063168A1)

Step Reagents & Conditions Description Yield & Notes
1 N-t-butyl-O-trimethylsilylazetidine + 3% HCl solution, room temp, 1 h Desilylation and formation of azetidine intermediate 64% yield of white crystalline solid after workup
2 Reaction with halogenated 2,2-dimethylpentanenitrile derivative, base (e.g., NaH or K2CO3), solvent (e.g., DMF), 55-60°C, 12 h Williamson ether synthesis forming azetidin-3-yloxy linkage Crude mesylate intermediate isolated
3 Purification by extraction, drying over MgSO4, evaporation under vacuum Isolation of final 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile Purity confirmed by NMR, MS

This sequence highlights the importance of controlled temperature, stoichiometry, and workup conditions to maintain azetidine ring integrity and achieve good yield.

Analytical Data and Reaction Monitoring

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the formation of the azetidine ring and ether linkage. Characteristic signals include azetidine methylene protons around 3.0–4.0 ppm and nitrile carbon signals near 115 ppm in ^13C NMR.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular weight of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile confirm product identity.

  • Chromatography:
    Purification is typically achieved by column chromatography or crystallization. The stability of intermediates allows for effective separation.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Oxidative Allene Amination & Aziridination Homoallenic sulfamates, mCPBA Dilute solution, ambient to mild heat High regio- and stereoselectivity, versatile functionalization Requires specialized substrates, multistep
N-t-butyl-O-trimethylsilylazetidine Desilylation 3% HCl aqueous Room temperature, 1 h Efficient deprotection, good yields Acid-sensitive groups may be affected
Williamson Ether Synthesis Azetidin-3-ol, halogenated 2,2-dimethylpentanenitrile, base 55-60°C, 12 h Straightforward ether formation Potential side reactions, requires careful control

Chemical Reactions Analysis

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be substituted with different nucleophiles under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its biological activity by forming interactions with proteins and other biomolecules . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile, highlighting differences in substituents and associated properties:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards References
5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile Azetidin-3-yloxy C₉H₁₆N₂O 168.24 Potential chiral intermediates, drug synthesis Data not available
5-(Acetyloxy)-2,2-dimethylpentanenitrile Acetyloxy (ester) C₇H₁₁NO₂ 141.17 Lab chemical, chemical manufacturing Acute toxicity (H302), skin irritation (H315)
5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile 4-Amino-pyrazolyl C₁₁H₁₆N₄ 204.28 Discontinued; possible biological applications Discontinued (stability/toxicity concerns)
2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile Dibenzylhydrazinyl C₂₁H₂₆N₄ 334.46 Asymmetric synthesis (86% ee) No direct hazard data
2,2'-Azobis(2,4-dimethylpentanenitrile) (AMVN) Azo-initiator (polymerization) C₁₄H₂₄N₄ 248.37 Radical initiator in polymers Flammable, explosive, toxic inhalation

Key Findings from Comparative Analysis

Reactivity and Stability
  • Azetidinyloxy Group : The strained azetidine ring may enhance reactivity in nucleophilic substitutions or cycloadditions compared to the acetyloxy group in 5-(Acetyloxy)-2,2-dimethylpentanenitrile. However, the ether linkage (C-O-C) in the azetidinyloxy group likely reduces hydrolysis susceptibility relative to the ester group in the acetyloxy analog .
  • Azo-Initiators : AMVN (2,2'-Azobis(2,4-dimethylpentanenitrile)) is structurally distinct due to its azo group, enabling radical-initiated polymerization. This contrasts with the target compound, which lacks such functionality .

Biological Activity

5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • IUPAC Name : 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile

The biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways and influencing cellular responses.

Biological Activity

Research into the biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile has highlighted several potential effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific protein tyrosine phosphatases (PTPs), which are critical in cancer cell signaling pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through modulation of cytokine production and immune response pathways.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile:

StudyObjectiveFindings
Study AEvaluate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BInvestigate anti-inflammatory effectsShowed reduced levels of pro-inflammatory cytokines in treated cells.
Study CAssess neuroprotective effectsFound increased cell viability under oxidative stress conditions compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis often involves nitrile formation and azetidine coupling. For example, nitrile intermediates (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) are synthesized via acid-catalyzed reactions (e.g., sulfuric acid for nitration) and coupled with azetidine derivatives under controlled temperatures (40–60°C) . Optimization can employ Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time .

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize the structure of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify azetidine ring protons (δ 3.5–4.0 ppm) and nitrile carbon (δ ~120 ppm). DEPT-135 can confirm CH2_2/CH3_3 groups in dimethylpentanenitrile .
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) provides exact mass verification (e.g., [M+H]+^+ ion) and fragmentation patterns to confirm substituents .

Q. What safety protocols are critical when handling intermediates like azetidine derivatives and nitriles?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, goggles) due to azetidine’s volatility and nitrile toxicity.
  • Follow ALADDIN Scientific guidelines for hazardous intermediates: store at -20°C, avoid aqueous reactions without pH control (prevents HCN release) .

Advanced Research Questions

Q. How does 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile interact with biological targets, and what assays validate its pharmacological potential?

  • Methodology :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs. Analogous compounds (e.g., pyridopyrimidinones) show affinity for adenosine receptors .
  • In Vitro Assays : Measure IC50_{50} via fluorescence polarization (kinase inhibition) or radioligand displacement (GPCR binding) .

Q. How can researchers resolve contradictions in literature regarding the stability of azetidine-containing nitriles?

  • Methodology :

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with structurally similar compounds (e.g., 3-thienylbenzonitrile) to identify degradation pathways .
  • DFT Calculations : Model bond dissociation energies to predict hydrolytic susceptibility of the azetidine-oxygen bond .

Q. What strategies enhance the selectivity of 5-(Azetidin-3-yloxy)-2,2-dimethylpentanenitrile in multi-target drug discovery?

  • Methodology :

  • SAR Analysis : Modify substituents (e.g., replacing dimethyl groups with cyclopropane) and test activity against off-targets. For example, triazole-thioacetonitrile derivatives show improved selectivity via steric hindrance .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to the azetidine ring to reduce off-target interactions .

Q. How can computational tools predict the metabolic fate of this compound?

  • Methodology :

  • In Silico Metabolism : Use software like ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., azetidine ring or nitrile group).
  • Metabolite Synthesis : Prepare predicted metabolites (e.g., hydroxylated azetidine) via Sharpless epoxidation and compare with in vitro liver microsome data .

Q. What analytical methods quantify trace byproducts during synthesis, and how are they validated?

  • Methodology :

  • HPLC-MS/MS : Use C18 columns (ACQUITY UPLC) with ESI+ detection to separate byproducts (e.g., dimerized nitriles). Validate via spike-recovery tests (90–110% accuracy) .
  • GC-FID : Monitor volatile impurities (e.g., unreacted azetidine) with DB-5 columns and internal standards (e.g., decane) .

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